molecular formula C9H10S3 B14628330 1,3-Benzodithiole, 2-(ethylthio)- CAS No. 57198-57-9

1,3-Benzodithiole, 2-(ethylthio)-

Katalognummer: B14628330
CAS-Nummer: 57198-57-9
Molekulargewicht: 214.4 g/mol
InChI-Schlüssel: FVTYBURXNPGJJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodithiole, 2-(ethylthio)- is an organic compound with the molecular formula C9H10S3 It is a derivative of 1,3-benzodithiole, where an ethylthio group is attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzodithiole, 2-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodithiole-2-thione with ethylthiol in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of 1,3-Benzodithiole, 2-(ethylthio)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodithiole, 2-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Benzodithiole, 2-(ethylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Benzodithiole, 2-(ethylthio)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is often mediated through the formation of sulfur-containing intermediates, which can further react with other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This differentiates it from other similar compounds and makes it a valuable reagent in various chemical and biological studies .

Eigenschaften

CAS-Nummer

57198-57-9

Molekularformel

C9H10S3

Molekulargewicht

214.4 g/mol

IUPAC-Name

2-ethylsulfanyl-1,3-benzodithiole

InChI

InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3

InChI-Schlüssel

FVTYBURXNPGJJE-UHFFFAOYSA-N

Kanonische SMILES

CCSC1SC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.